1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene
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Overview
Description
1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene is a chemical compound known for its unique structure and properties It contains a methoxy group, a trifluoroethoxy group, and a cyclopropyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene typically involves the following steps:
Starting Materials: The synthesis begins with 2,2,2-trifluoroethanol and 2-iodoanisole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene involves its interaction with specific molecular targets. The trifluoroethoxy and cyclopropyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene: This compound shares the trifluoroethoxy group but differs in the position of the methoxy group and the absence of the cyclopropyl group.
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles: These compounds contain the trifluoroethoxy group and are used in different chemical contexts.
Uniqueness
1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene is unique due to the presence of both the trifluoroethoxy and cyclopropyl groups attached to the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
CAS No. |
60512-49-4 |
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Molecular Formula |
C14H13F3O2 |
Molecular Weight |
270.25 g/mol |
IUPAC Name |
1-methoxy-4-[2-[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl]benzene |
InChI |
InChI=1S/C14H13F3O2/c1-18-12-4-2-11(3-5-12)6-7-13(8-9-13)19-10-14(15,16)17/h2-5H,8-10H2,1H3 |
InChI Key |
JLCXQAMTKHJTNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2(CC2)OCC(F)(F)F |
Origin of Product |
United States |
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